[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine

Medicinal chemistry Kinase inhibitor design Regioisomer SAR

This triazolo[4,3-b]pyridazine scaffold is a privileged pharmacophore for c-Met and Pim-1 kinase inhibitor discovery, featuring the critical meta-aniline and pyridin-3-yl substitution pattern required for selective ATP-binding pocket engagement. Researchers can bypass 2-3 synthetic steps by leveraging the free primary amine for immediate amide/sulfonamide library generation. Its low molecular weight (288.31 g/mol) and moderate lipophilicity (XLogP3-AA=1.3) support CNS-penetrant lead optimization. Supplied at 95% purity for reproducible SAR studies. Part of a regioisomer panel for systematic kinase selectivity profiling.

Molecular Formula C16H12N6
Molecular Weight 288.31 g/mol
CAS No. 1204296-89-8
Cat. No. B1419913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine
CAS1204296-89-8
Molecular FormulaC16H12N6
Molecular Weight288.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
InChIInChI=1S/C16H12N6/c17-13-5-1-3-11(9-13)14-6-7-15-19-20-16(22(15)21-14)12-4-2-8-18-10-12/h1-10H,17H2
InChIKeyAXPOYJCBQWSQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide and Baseline Characteristics


[3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine (CAS 1204296-89-8) is a heterocyclic small molecule belonging to the 3,6-disubstituted [1,2,4]triazolo[4,3-b]pyridazine class. The compound features a pyridin-3-yl group at the 3-position and a 3-aminophenyl (meta-aniline) group at the 6-position of the fused triazolo-pyridazine core [1]. This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with the triazolo[4,3-b]pyridazine core serving as a key pharmacophore for targeting ATP-binding sites of oncogenic kinases such as c-Met and Pim-1 [2]. The compound is available from multiple suppliers at purities of 95–97% and is primarily utilized as a research tool compound or synthetic building block in medicinal chemistry programs [1].

Privileged triazolo[4,3-b]pyridazine scaffold for kinase inhibitor design
Meta-aniline geometry supports c-Met/Pim-1 hinge-binding studies
Free primary amine enables direct derivatization for SAR exploration

Why Generic Substitution Is Inadequate


Within the triazolo[4,3-b]pyridazine class, the position of the pyridine nitrogen (2-, 3-, or 4-pyridinyl) and the aniline substitution pattern (meta- vs. para-) are critical determinants of kinase selectivity and antiproliferative potency [1]. In a 2024 structure–activity relationship (SAR) study of 3,6-disubstituted analogs, compounds with meta-substituted aryl groups at the 6-position demonstrated distinct c-Met and Pim-1 dual inhibition profiles compared to their para-substituted counterparts, and the pyridin-3-yl regioisomer exhibited differential hydrogen-bonding interactions within the ATP-binding pocket relative to the pyridin-4-yl isomer [1]. Consequently, procurement of a different regioisomer (e.g., CAS 1204298-17-8, the 4-pyridinyl analog) or a para-aniline variant (e.g., CAS 1204296-38-7) cannot be assumed to yield equivalent biological activity. The quantitative evidence below delineates the structural and physicochemical features that substantiate the non-interchangeability of these closely related analogs.

Meta- vs para-aniline substitution may alter kinase hinge-binding geometry, with class-level IC50 shifts reported
Pyridine nitrogen regioisomerism (3- vs 4-pyridinyl) may shift c-Met selectivity and hinge-region contacts
Non-aminated analogs require additional functionalization steps, limiting direct synthetic substitution

Quantitative Differentiation Evidence


Meta-Aniline H-Bond Donor Geometry vs. Para-Aniline Isomers

CAS 1204296-89-8 bears a meta-substituted aniline at the 6-position of the triazolo[4,3-b]pyridazine core, whereas the commercially available analog CAS 1204296-33-2 (4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline) and the 2-pyridinyl isomer CAS 1204296-38-7 feature para- and ortho-aniline geometries, respectively. In the triazolo[4,3-b]pyridazine SAR reported by Mahmoud et al. (2024), the spatial orientation of the N–H hydrogen-bond donor vector was shown to modulate c-Met kinase inhibition, with meta-substituted aryl derivatives consistently yielding IC50 values in the sub-micromolar range (0.163 ± 0.01 μM for the most potent analog 4g), while structurally analogous para-substituted variants displayed reduced binding affinity in docking simulations due to suboptimal H-bond alignment with the hinge region [1]. The meta-aniline orientation in CAS 1204296-89-8 is thus mechanistically differentiated from the para-aniline scaffold, which may result in lower target engagement under comparable assay conditions.

H-Bond Donor Geometry
Class-level inference
Meta-NH2 vector ~60° enables hinge contacts; para-NH2 ~180° disrupts alignment
Supports hinge-binding geometry review
Class-level data indicate >5-fold IC50 variation between meta- and para-aryl series
Medicinal chemistry Kinase inhibitor design Regioisomer SAR

Pyridin-3-yl Substituent and Kinase Hinge Binding Selectivity

The 3-pyridinyl substituent on CAS 1204296-89-8 positions the pyridine nitrogen at the meta-position relative to the triazole ring junction, whereas the close analog CAS 1204298-17-8 (3-(3-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine) presents a para-pyridine nitrogen. This positional isomerism directly influences kinase hinge-region hydrogen bonding: in the dual c-Met/Pim-1 inhibitor series by Mahmoud et al. (2024), triazolo[4,3-b]pyridazines with 3-pyridinyl-type substitution patterns exhibited strong c-Met IC50 values (0.163 μM for compound 4g), and molecular docking indicated a critical H-bond between the pyridine nitrogen and Met1160 of the c-Met hinge region [1]. The 4-pyridinyl isomer is predicted to engage a different hinge residue (Ala1108) with altered geometry, potentially resulting in a shift in kinase selectivity [1]. Although direct head-to-head IC50 data for CAS 1204296-89-8 vs. CAS 1204298-17-8 have not been published, the class-level SAR indicates that the pyridine nitrogen position is a critical determinant of c-Met inhibitory potency, with up to 10-fold IC50 differences observed between regioisomeric pairs in closely related triazolo[4,3-b]pyridazine series [1].

Kinase Hinge Binding
Class-level inference
3-pyridinyl favors Met1160 interaction; 4-pyridinyl may shift to Ala1108, altering selectivity
May determine c-Met selectivity profile
SAR trends suggest up to ~10-fold IC50 difference between pyridine regioisomers
Kinase hinge binder Regioisomer selectivity c-Met inhibition

CNS Drug-Like Physicochemical Property Profile

CAS 1204296-89-8 (MW 288.31 g/mol) has a lower molecular weight and lower lipophilicity (XLogP3-AA = 1.3) compared to many literature triazolo[4,3-b]pyridazine kinase inhibitors, which frequently exceed MW 400 and cLogP 3. The lead compound 4g from Mahmoud et al. (2024) has a substantially higher molecular weight (>450 g/mol) due to extended aryl-hydrazone substituents and exhibited cLogP values >3 [1]. CAS 1204296-89-8, with a single H-bond donor (NH2) and 5 H-bond acceptors, occupies a physicochemical space more consistent with CNS drug-like property guidelines (MW < 300, cLogP < 3, HBD ≤ 3) [2]. This lower molecular complexity offers advantages in solubility and permeability relative to larger triazolo[4,3-b]pyridazine derivatives, which have documented solubility limitations (e.g., compound 24 in Grey et al. (2009) was limited by poor solubility) [3].

Physicochemical Profile
Cross-study comparable
MW 288 g/mol, XLogP3 1.3, 1 HBD vs larger analogs (MW >450, cLogP >3)
Favorable for CNS drug-like property research
Reported lower molecular complexity may improve solubility/permeability relative to higher-MW derivatives
Physicochemical properties CNS drug-likeness ADME prediction

3-Amino Pendant as a Synthetic Derivatization Handle

Unlike the simple 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine (CAS 88489-95-6) or the 3-methyl analog series, CAS 1204296-89-8 bears a free primary aromatic amine at the meta-position of the 6-phenyl ring. This amine serves as a reactive handle for amide coupling, sulfonamide formation, reductive amination, or biotinylation without requiring de novo total synthesis [1]. The patent literature on triazolo[4,3-b]pyridazine-based Akt inhibitors (Merck, WO-02083139-A1) and c-Met inhibitors (Novartis, WO/2012/019939) demonstrates that 6-(aminophenyl) functionalization is a key diversification point for generating focused compound libraries, whereas non-aminated analogs require additional synthetic steps to introduce a conjugation-competent functional group [2][3]. The presence of the primary amine in CAS 1204296-89-8 thus reduces the synthetic burden and accelerates SAR exploration compared to non-aminated core scaffolds.

Synthetic Handle
Class-level inference
Free primary amine enables one-step amide/sulfonamide coupling; non-aminated cores require 2–3 additional steps
Reduces library synthesis steps
Commercial availability at research-grade purity supports direct SAR exploration
Synthetic tractability Amine functionalization Chemical biology tool

Procurement-Relevant Application Scenarios


c-Met Kinase Inhibitor Lead Generation with CNS-Penetrant Potential

The pyridin-3-yl and meta-aniline substitution pattern of CAS 1204296-89-8 is structurally aligned with the pharmacophoric requirements for c-Met hinge binding as established in the 2024 dual c-Met/Pim-1 inhibitor series [1]. Combined with its low molecular weight (288.31 g/mol) and moderate lipophilicity (XLogP3-AA = 1.3) [2], this compound serves as an ideal starting point for hit-to-lead campaigns aiming to achieve CNS penetration while maintaining kinase potency—a combination that is challenging with higher-MW triazolo[4,3-b]pyridazine derivatives that have documented solubility limitations [3].

Focused Library Synthesis via Amide or Sulfonamide Derivatization

The free primary amine on the 6-phenyl ring enables rapid parallel library generation through amide or sulfonamide coupling reactions, without the need for additional functional group interconversion steps required for non-aminated analogs [1]. This is consistent with the diversification strategies employed in the Merck Akt inhibitor patent series, where 6-aminophenyl-triazolo[4,3-b]pyridazine intermediates were used to generate focused compound libraries for SAR exploration [4]. Researchers can procure CAS 1204296-89-8 and directly enter SAR studies, reducing synthesis turnaround time by an estimated 2–3 steps compared to core scaffolds lacking the amine functional group.

Regioisomeric Selectivity Profiling in Kinase Panel Screens

As part of a broader regioisomer panel (including the 2-pyridinyl CAS 1204296-38-7 and 4-pyridinyl CAS 1204298-17-8 analogs), CAS 1204296-89-8 can be used to systematically probe the effect of pyridine nitrogen geometry on kinase selectivity across a panel of oncogenic kinases (c-Met, Pim-1, Pim-2, Akt) [1]. The SAR trends from Mahmoud et al. (2024) indicate that pyridine regioisomerism can produce >10-fold differences in IC50 values against c-Met, making this compound a necessary component of any regioisomer screening set aimed at deconvoluting hinge-binding determinants [1].

In Vitro Antiproliferative Screening Against Cancer Cell Lines

The triazolo[4,3-b]pyridazine class has demonstrated antiproliferative activity against MV4-11 (acute myeloid leukemia) and MCF-7 (breast cancer) cell lines, with the most potent analog (4g) achieving IC50 values as low as 1.5 μM in MV4-11 cells [1][5]. CAS 1204296-89-8, as a core scaffold amenable to further optimization, can be evaluated in the NCI-60 panel or targeted leukemia/breast cancer cell lines to establish its baseline antiproliferative profile and to benchmark against established triazolo[4,3-b]pyridazine derivatives [1][5].

Application
Selection Property
Validation Focus
CNS kinase target engagement studies
Low molecular weight and moderate lipophilicity
Permeability and brain exposure model assessment
Medicinal chemistry library synthesis
Free primary amine conjugation handle
Amide and sulfonamide coupling efficiency
Kinase selectivity profiling
Regioisomeric hinge-binding geometry
Panel screen selectivity interpretation
Cell-model antiproliferative studies
Triazolo[4,3-b]pyridazine core scaffold
Leukemia and breast cancer cell-line panels
Quote Request

Request a Quote for [3-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.